4-(1-乙基-1H-吡唑-4-基)哌啶
描述
“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the CAS Number: 1248409-98-4 . It has a molecular weight of 179.27 and its molecular formula is C10H17N3 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is 1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is an oil at room temperature .科学研究应用
细胞色素P450同工酶的化学抑制剂
4-(1-乙基-1H-吡唑-4-基)哌啶的化学结构(虽未直接提及,但相关结构已讨论)在人类肝微粒体中的细胞色素P450(CYP)同工酶的背景下具有重要意义。这些酶对各种药物的代谢至关重要,了解抑制剂的选择性有助于预测药物间的相互作用。选择性化学抑制剂对于确定参与药物代谢的特定CYP同工酶至关重要,从而有助于在多药治疗情况下减轻潜在的不良相互作用(Khojasteh et al., 2011)。
二肽基肽酶IV抑制剂
丝氨酸外肽酶DPP IV在胰高血糖素激素的失活中发挥着关键作用,这些激素对胰岛素分泌很重要。DPP IV的抑制剂,可能包括与4-(1-乙基-1H-吡唑-4-基)哌啶类似的结构,是2型糖尿病治疗的验证靶点。DPP IV抑制剂之间的结构多样性,包括来自吡唑和哌啶骨架的结构,突显了开发具有改善选择性和功效的新抗糖尿病药物的潜力(Mendieta, Tarragó, & Giralt, 2011)。
抗结直肠癌活性
喹唑啉衍生物,可以与吡唑-哌啶化合物有关,已显示出抗结直肠癌活性。将吡唑和哌啶环等各种取代基结合到喹唑啉骨架中的灵活性已导致具有强效抗癌特性的类似物的开发。这些衍生物通过调节与癌症进展有关的基因和蛋白质表达来抑制结直肠癌细胞生长(Moorthy et al., 2023)。
抗癌药物的合成策略
吡唑啉骨架,是4-(1-乙基-1H-吡唑-4-基)哌啶结构的一部分,已广泛研究其在开发新抗癌药物中的潜力。已探索了各种合成方法来制备具有显著生物效应的吡唑啉衍生物。在癌症研究中探索这些衍生物强调了吡唑啉骨架在药物化学中的重要性,为新型抗癌疗法提供了一条道路(Ray et al., 2022)。
生物活性吡唑衍生物的多组分合成
吡唑基团,是4-(1-乙基-1H-吡唑-4-基)哌啶结构的核心,因其在各种生物活性中的治疗潜力而受到认可。多组分反应(MCRs)提供了合成吡唑衍生物的高效方法,强调了原子和步骤经济性。这种方法促进了开发具有抗菌、抗癌、抗真菌和抗炎性等性质的化合物,展示了吡唑骨架在药物发现中的多功能性(Becerra, Abonía, & Castillo, 2022)。
安全和危害
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively.
属性
IUPAC Name |
4-(1-ethylpyrazol-4-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVORCLCTXFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-pyrazol-4-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。